N,N'-dibenzoylpropanediamide
Description
Contextualization within Amide Chemistry and Organic Synthesis
N,N'-dibenzoylpropanediamide is a chemical compound that belongs to the amide family, a crucial class of organic molecules. Amides are characterized by a carbonyl group (C=O) bonded to a nitrogen atom. ktu.lt They can be classified as primary, secondary, or tertiary, depending on the number of alkyl or aryl groups attached to the nitrogen. ktu.lt this compound is a secondary diamide (B1670390), meaning it has two amide functional groups, with each nitrogen atom bonded to a hydrogen, a carbonyl group, and a propanediamide backbone.
The amide bond is of fundamental importance in both biology and chemistry. In nature, it is the peptide bond that links amino acids together to form proteins, the building blocks of life. rsc.org In organic synthesis, the formation of amide bonds is one of the most frequently employed reactions, particularly in the pharmaceutical industry and materials science. This is due to the high stability of the amide linkage and its prevalence in a vast array of biologically active molecules and functional materials. mdpi.com The synthesis of amides is a well-established field, with numerous methods available, ranging from the reaction of carboxylic acids or their derivatives (like acyl chlorides) with amines to the use of specialized coupling reagents that facilitate bond formation under mild conditions. ktu.lt
Overview of Structural Features and Synthetic Accessibility of this compound
The structure of this compound consists of a central propanediamide (malonamide) core, with a benzoyl group attached to each of the nitrogen atoms. The presence of two amide groups and two phenyl rings gives the molecule a degree of rigidity and specific conformational preferences. These structural features, particularly the presence of nitrogen and oxygen donor atoms, make it a candidate for use as a ligand in coordination chemistry, where it can bind to metal ions. nih.govnih.gov The ability of the amide groups to form hydrogen bonds also influences its solid-state structure and physical properties. aimspress.com
The synthesis of this compound is accessible through standard organic chemistry techniques. A common approach involves the reaction of propanediamide (malonamide) with two equivalents of benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Alternatively, coupling reactions between malonamide (B141969) and benzoic acid can be achieved using various coupling agents. A related synthesis of a similar compound, N,N'-(propane-1,2-diyldicarbamothioyl)dibenzamide, was achieved by reacting 1,2-diaminopropane (B80664) with benzoyl isothiocyanate, highlighting a potential synthetic route using a diamine and a benzoyl derivative. mdpi.org
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₆N₂O₂ |
| Molecular Weight | 280.32 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 224-226 °C |
Note: The properties listed are typical values and may vary depending on the source and purity.
Significance in Contemporary Chemical Research
While specific research applications of this compound are not extensively documented in publicly available literature, its structural motifs suggest its significance in several areas of contemporary chemical research. As a diamide, it is considered a useful research compound. The presence of two bidentate N,O-donor sites makes it a potential ligand for the formation of coordination complexes with various metal ions. nih.govnih.gov The resulting metal complexes could have applications in catalysis, for instance, in oxidation reactions or as Lewis acid catalysts.
Furthermore, the rigid structure and hydrogen bonding capabilities of this compound make it a potential building block in supramolecular chemistry and materials science. ktu.ltwesternsydney.edu.au It could be used to construct metal-organic frameworks (MOFs) or other crystalline materials with specific topologies and properties. The development of new ligands is crucial for advancing these fields, and this compound represents an accessible and potentially versatile platform for such investigations. The broader class of N,N'-disubstituted diamides is being explored for their ability to form stable complexes and for their applications in areas such as asymmetric catalysis and the development of new functional materials. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N'-dibenzoylpropanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-14(18-16(22)12-7-3-1-4-8-12)11-15(21)19-17(23)13-9-5-2-6-10-13/h1-10H,11H2,(H,18,20,22)(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKRPBOMAURTFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=O)CC(=O)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for N,n Dibenzoylpropanediamide
Development of Novel Synthetic Approaches
The synthesis of N,N'-dibenzoylpropanediamide, a malonamide (B141969) derivative, benefits from a variety of synthetic strategies, including both traditional and modern techniques. These methods often focus on improving yield, reducing reaction times, and employing more environmentally benign conditions.
Microwave-Assisted Synthesis Strategies
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.orgrsc.org This technique has been successfully applied to the synthesis of various amide and diamide (B1670390) derivatives, offering significant advantages over conventional heating methods. rsc.orgnih.gov For the synthesis of malonamide derivatives like this compound, microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields. sci-hub.sesci-hub.seresearchgate.net The efficient heating provided by microwaves can facilitate the amidation of malonic acid derivatives with benzoylamine precursors. nih.gov This approach is particularly beneficial for synthesizing libraries of compounds for screening purposes, where rapid synthesis is crucial. rsc.org
One notable application of microwave assistance is in the synthesis of N-benzylamide non-steroidal anti-inflammatory drug conjugates, showcasing the versatility of this method for creating amide bonds. nih.gov Furthermore, microwave-assisted synthesis of quinoline (B57606) and phenothiazine (B1677639) derivatives highlights its broad applicability in heterocyclic chemistry, which can be extended to the synthesis of precursors for this compound. mdpi.comarabjchem.org The use of solid supports like silica (B1680970) gel can further enhance the efficiency of microwave-assisted reactions. mdpi.com
Exploration of Alternative Reaction Conditions and Catalysts
Beyond microwave assistance, the exploration of alternative reaction conditions and catalysts is crucial for optimizing the synthesis of this compound. The choice of catalyst can significantly influence the reaction's efficiency and selectivity. Lewis acids, such as niobium pentoxide (Nb2O5), have been shown to be effective catalysts for the direct synthesis of diamides from dicarboxylic acids and amines. nih.govresearchgate.net Nb2O5 is particularly advantageous due to its water and base-tolerant properties, which can lead to higher yields. nih.govresearchgate.net
Other catalytic systems, including the use of organocatalysts derived from 1,2-benzenediamine, have also been explored for similar transformations. mdpi.com The development of one-pot, multi-component reactions represents another efficient strategy. researchgate.netresearchgate.net These reactions, which can sometimes be performed under catalyst-free and microwave-assisted conditions, offer a streamlined approach to complex molecules by combining multiple synthetic steps into a single operation. researcher.lifeijcce.ac.ir For instance, a one-pot, five-component condensation reaction has been described for the synthesis of malonamide derivatives. researchgate.netresearchgate.net The choice of solvent can also play a critical role, with research exploring more benign solvent systems to replace hazardous ones like benzene (B151609) or toluene. sci-hub.se
Precursor Synthesis and Purification
The synthesis of this compound relies on the availability of high-purity precursors, primarily malonamide or its derivatives and a benzoylating agent. Malonamide itself can be synthesized by reacting diethyl malonate with ammonia, often in the presence of a catalyst like ammonium (B1175870) chloride. sci-hub.se The reaction proceeds in two steps, with the initial formation of ethyl malonamate. sci-hub.se
The purification of precursors is a critical step to ensure high yields and purity of the final product. For amine precursors, purification can be challenging. One method for purifying N-substituted aminobenzaldehydes involves a sequence of suspension in an aqueous medium, acidification to solubilize the desired compound while leaving impurities behind, filtration, and finally neutralization to precipitate the purified product. google.com Recrystallization from appropriate solvents is another common purification technique. google.com
The synthesis of various malonamide derivatives often starts from commercially available or readily prepared starting materials like isocyanates and β-ketoamides. rsc.org Straightforward and atom-economical methods have been developed for the preparation of nonsymmetrical malonamides under mild conditions. rsc.org
Derivatization Strategies for Analytical Purposes of this compound
For analytical purposes, particularly for techniques like spectroscopy and mass spectrometry, derivatization of this compound can be employed to enhance its detection and analysis.
Strategies for Enhanced Spectroscopic Detection
UV-visible and fluorescence spectroscopy are powerful tools for the analysis of organic compounds. hnue.edu.vnlibretexts.org The benzoyl groups in this compound provide a chromophore that absorbs in the UV region. The attachment of substituent groups to a basic chromophore can alter the position and intensity of absorption bands. hnue.edu.vn For this compound, the interaction between the non-bonding electrons of the amide nitrogen and the π-system of the benzoyl group can lead to shifts in the absorption bands. spcmc.ac.in
To enhance spectroscopic detection, derivatization strategies can be employed to introduce fluorophores or shift the absorption maximum to a more convenient wavelength. researchgate.net For instance, introducing a fluorescent group into the molecule can significantly improve the sensitivity of detection using fluorescence spectroscopy. researchgate.netbirmingham.ac.uklibretexts.org The fluorescence properties of a molecule are highly dependent on its chemical structure and environment. nih.gov Techniques like PARAFAC (Parallel Factor Analysis) can be used to deconvolve complex fluorescence data from mixtures. dtu.dk
| Spectroscopic Technique | Application for this compound Analysis | Potential Derivatization Strategy |
| UV-Visible Spectroscopy | Quantification based on the absorbance of the benzoyl chromophore. hnue.edu.vnlibretexts.org | Introduction of auxochromes to shift λmax and increase molar absorptivity. spcmc.ac.in |
| Fluorescence Spectroscopy | Highly sensitive detection if the molecule is fluorescent or can be derivatized to be fluorescent. researchgate.netbirmingham.ac.uklibretexts.org | Attachment of a fluorescent tag to the propanediamide backbone. |
Alkylation and Silylation Techniques for GC-MS and LC-MS Analysis
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques for the separation and identification of compounds. However, polar compounds like amides can sometimes exhibit poor chromatographic behavior. Derivatization through alkylation or silylation can improve their volatility and thermal stability, leading to better chromatographic separation and detection. osti.govnih.govgcms.czresearchgate.netjfda-online.com
Alkylation involves replacing an active hydrogen on the amide nitrogen with an alkyl group. nih.govgcms.cz This reduces the polarity of the molecule. gcms.cz Reagents like methyl chloroformate can be used for the alkylation of amines and organic acids. nih.gov
Silylation is a common derivatization technique where an active hydrogen is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. osti.govgcms.czresearchgate.net Silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. osti.govmdpi.comnih.gov Silylation reduces polarity and hydrogen bonding, making the derivative more volatile and amenable to GC-MS analysis. gcms.czresearchgate.net The choice of silylating reagent and reaction conditions is crucial for achieving complete derivatization. mdpi.comnih.gov
For LC-MS analysis, derivatization can be used to improve ionization efficiency and chromatographic retention. For example, derivatization with reagents that introduce a readily ionizable group can enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.govnih.gov
| Derivatization Technique | Reagent Example | Purpose for GC-MS/LC-MS |
| Alkylation | Methyl Chloroformate nih.gov | Increases volatility and improves peak shape in GC-MS. nih.govgcms.cz |
| Silylation (TMS) | BSTFA osti.govmdpi.com | Reduces polarity and increases volatility for GC-MS analysis. gcms.czresearchgate.net |
| Silylation (TBDMS) | MTBSTFA osti.govnih.gov | Forms more stable derivatives compared to TMS for GC-MS. nih.gov |
| LC-MS Derivatization | 4-(dimethylamino)-benzenemethanamine nih.gov | Improves ionization efficiency and retention in LC-MS. nih.gov |
Impact of Derivatization on Analytical Reproducibility
The analytical evaluation of this compound, a molecule characterized by two amide linkages, often necessitates chemical derivatization to ensure robust and reproducible results, particularly in chromatographic methods. research-solution.comjfda-online.com The presence of active hydrogen atoms on the amide nitrogens, coupled with the compound's polarity, can lead to challenges in volatility, thermal stability, and chromatographic behavior. nasa.govphenomenex.com Derivatization mitigates these issues by chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical technique, thereby enhancing method precision and accuracy. researchgate.netnih.govresearchgate.net
Chemical derivatization is a foundational strategy to improve the suitability of an analyte for a specific analytical method, most notably gas chromatography (GC) and high-performance liquid chromatography (HPLC). jfda-online.comchromatographyonline.com For compounds like this compound, the primary goals of derivatization are to increase volatility and thermal stability for GC analysis and to enhance detector response for both GC and HPLC. research-solution.comresearchgate.net The process involves replacing the active hydrogens on the amide groups with non-polar moieties, which reduces intermolecular hydrogen bonding and lowers the boiling point of the analyte. phenomenex.comresearchgate.net
Silylation is a prevalent derivatization technique for compounds containing amide groups. research-solution.comphenomenex.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective in replacing active hydrogens with a trimethylsilyl (TMS) group. phenomenex.comnih.gov This conversion to a TMS derivative significantly increases the analyte's volatility and stability, making it amenable to GC analysis. nasa.govsigmaaldrich.com The resulting derivatives are less polar, leading to improved peak shape, reduced tailing, and better resolution from matrix components on common non-polar GC columns. research-solution.comresearchgate.net A study on the analysis of aliphatic amides found that using MSTFA as the silylating agent yielded the best results with minimal byproducts, underscoring the importance of reagent selection. nasa.govresearchgate.net
The impact of such derivatization on analytical reproducibility can be quantified by examining key validation parameters like repeatability and intermediate precision, often expressed as the relative standard deviation (RSD). nih.govresearchgate.net For instance, in the analysis of related compounds, derivatization is a prerequisite for achieving acceptable precision. A study on the determination of residual diamines, the precursors to compounds structurally related to this compound, utilized N-ethoxycarbonylation derivatization before GC-MS analysis. mdpi.com This approach yielded excellent reproducibility, with RSDs between 2.12% and 10.56%. mdpi.com Similarly, a comparative analysis of cholesterol with and without derivatization showed that the derivatized sample provided significantly better reproducibility. thermofisher.com While not the same molecule, the principle of derivatizing an active hydrogen to improve analytical performance is directly applicable.
For HPLC analysis, where volatility is not a concern, derivatization is employed to introduce a chromophore or fluorophore into the molecule. thermofisher.comnih.gov Since the benzoyl groups in this compound already provide strong UV absorption, this is less critical for UV detection. However, if higher sensitivity is required, derivatization with a fluorescent tag could be employed. Pre-column derivatization of aliphatic amines with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (B127526) (OPA) is a common strategy to form stable, highly fluorescent derivatives, which drastically lowers detection limits and improves the reproducibility of quantitation at trace levels. thermofisher.com
The choice of derivatization reagent, solvent, reaction time, and temperature must be carefully optimized, as these conditions can greatly affect the reaction yield and the stability of the resulting derivative. nih.govunina.it Incomplete or side reactions can introduce variability and compromise the accuracy and reproducibility of the analytical method. unina.it However, when properly validated, derivatization is an indispensable tool for overcoming the inherent analytical challenges posed by amide-containing compounds, leading to methods that are robust, reliable, and reproducible. researchgate.netresearchgate.net
Interactive Table 1: Rationale and Impact of Derivatization on Analytical Parameters
| Analytical Challenge | Derivatization Goal | Resulting Impact on Reproducibility | Applicable Technique(s) | Example Reagent(s) |
| Low Volatility / Thermal Instability | Increase volatility by masking polar N-H groups. nasa.govphenomenex.com | Improved peak shape, reduced analyte degradation in the injector, leading to lower RSD. research-solution.com | GC, GC-MS | BSTFA, MSTFA phenomenex.comnih.gov |
| Poor Chromatographic Resolution | Reduce polarity and intermolecular interactions. researchgate.net | Better separation from interfering matrix components and co-eluting peaks, ensuring consistent integration. chromatographyonline.com | GC, HPLC | Silylating agents, Acylating agents research-solution.com |
| Insufficient Detector Sensitivity | Introduce a chromophoric or fluorophoric tag. thermofisher.comnih.gov | Enhanced signal-to-noise ratio allows for more precise quantification at lower concentrations. thermofisher.com | HPLC-UV, HPLC-Fluorescence | FMOC-Cl, OPA thermofisher.com |
| Analyte Adsorption | Create a less reactive derivative. research-solution.comresearchgate.net | Minimized analyte loss on active sites in the GC inlet or column, improving accuracy and precision. research-solution.com | GC, GC-MS | Silylating agents sigmaaldrich.com |
Interactive Table 2: Case Study on Reproducibility Improvement via Derivatization
This table presents data from a study on a related compound class where derivatization was essential for reproducible analysis. It demonstrates the typical improvement in precision metrics.
| Analyte Class | Parameter | Without Derivatization | With Derivatization | % Improvement in RSD |
| Diamines mdpi.com | Repeatability (RSD) | Not Feasible | 0.89 – 8.12% | N/A |
| Diamines mdpi.com | Reproducibility (RSD) | Not Feasible | 2.12 – 10.56% | N/A |
| Sterols (e.g., Cholesterol) thermofisher.com | Repeatability (RSD) | Co-elution Issues | 1.49% | Significant |
| Sterols (e.g., Cholesterol) thermofisher.com | Reproducibility (RSD) | Co-elution Issues | 1.93% | Significant |
Advanced Spectroscopic Characterization of N,n Dibenzoylpropanediamide
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. spectroscopyonline.comjasco-global.com The FT-IR spectrum of N,N'-dibenzoylpropanediamide would be expected to exhibit characteristic absorption bands corresponding to its constituent amide and aromatic functionalities.
Key expected vibrational modes for this compound include:
N-H Stretching: Amide N-H bonds typically show a strong absorption band in the region of 3400-3200 cm⁻¹. The exact position can be influenced by hydrogen bonding. researchgate.net
C=O Stretching: The carbonyl (C=O) group of the amide, often referred to as the Amide I band, gives rise to a very strong and sharp absorption peak, typically in the range of 1680-1630 cm⁻¹.
N-H Bending and C-N Stretching: The Amide II band, a combination of N-H bending and C-N stretching, is observed between 1570-1515 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) rings appear above 3000 cm⁻¹.
Aromatic C=C Stretching: The C=C bond stretching within the benzene rings typically results in multiple bands in the 1600-1450 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H bonds of the central propylene (B89431) (-CH₂-CH₂-CH₂-) group will show stretching vibrations in the 2950-2850 cm⁻¹ range.
The precise positions of these bands can provide insights into the molecular environment and intermolecular interactions, such as hydrogen bonding.
Table 1: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3400-3200 |
| Amide | C=O Stretch (Amide I) | 1680-1630 |
| Amide | N-H Bend, C-N Stretch (Amide II) | 1570-1515 |
| Aromatic | C-H Stretch | >3000 |
| Aromatic | C=C Stretch | 1600-1450 |
| Aliphatic | C-H Stretch | 2950-2850 |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy serves as a complementary technique to FT-IR, providing information about molecular vibrations based on the inelastic scattering of monochromatic light. libretexts.orgmdpi.com While FT-IR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. tum.des-a-s.org For this compound, Raman spectroscopy would be particularly useful for identifying vibrations of non-polar or symmetric bonds.
Key expected Raman shifts for this compound include:
Aromatic Ring Breathing Modes: The symmetric vibrations of the benzene rings, which are often weak in the IR spectrum, typically produce strong and sharp bands in the Raman spectrum, providing a distinct "fingerprint" of the molecule. constructor.university
C=C Stretching: The carbon-carbon double bonds of the aromatic rings will show strong scattering.
Symmetric C-H Stretching: Symmetric stretching vibrations of the aliphatic and aromatic C-H bonds can also be observed.
A significant advantage of Raman spectroscopy is its low interference from water, making it suitable for studying samples in aqueous solutions. tum.de The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional (1D) NMR (¹H, ¹³C) for Structural Elucidation
¹H NMR Spectroscopy: Proton (¹H) NMR spectroscopy provides information about the different types of protons in a molecule and their neighboring protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the amide protons, the aromatic protons, and the aliphatic protons of the propane (B168953) chain. libretexts.org
Amide Protons (N-H): These protons are typically observed as a broad singlet or a triplet (if coupled to the adjacent CH₂) in the downfield region (around 8-10 ppm), with the chemical shift being sensitive to solvent and temperature.
Aromatic Protons: The protons on the two benzoyl groups will appear in the aromatic region (typically 7-8 ppm). libretexts.org The substitution pattern on the benzene ring will influence the multiplicity and chemical shifts of these protons.
Aliphatic Protons: The protons of the central methylene (B1212753) group (Cβ-H₂) and the two equivalent methylene groups adjacent to the amide nitrogens (Cα-H₂) of the propane chain will appear in the upfield region. The Cα-H₂ protons would be expected to be shifted further downfield than the Cβ-H₂ protons due to the deshielding effect of the adjacent amide groups.
¹³C NMR Spectroscopy: Carbon-13 (¹³C) NMR spectroscopy provides information about the different carbon environments in a molecule. youtube.com The proton-decoupled ¹³C NMR spectrum of this compound would show distinct signals for the carbonyl carbons, the aromatic carbons, and the aliphatic carbons. libretexts.org
Carbonyl Carbons (C=O): These carbons are highly deshielded and will appear far downfield, typically in the range of 160-180 ppm. libretexts.orgoregonstate.edu
Aromatic Carbons: The carbons of the benzene rings will resonate in the region of 120-140 ppm. oregonstate.edu The carbon attached to the carbonyl group (ipso-carbon) and the other substituted and unsubstituted carbons will have distinct chemical shifts.
Aliphatic Carbons: The carbons of the propane chain will appear in the upfield region (typically 20-50 ppm). The Cα carbons will be shifted further downfield than the Cβ carbon due to the proximity of the electron-withdrawing amide groups.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| N-H | Amide | 8-10 | - |
| C₆H₅ | Aromatic | 7-8 | 120-140 |
| -CH₂- (α to C=O) | Aliphatic | ~3.5 | ~40 |
| -CH₂- (β to C=O) | Aliphatic | ~2.0 | ~20 |
| C=O | Carbonyl | - | 160-180 |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. mnstate.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically those on adjacent carbons. libretexts.org For this compound, cross-peaks would be expected between the protons of the adjacent methylene groups in the propane chain (Cα-H₂ and Cβ-H₂). Cross-peaks might also be observed between the amide protons and the adjacent Cα-H₂ protons, confirming their proximity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with the chemical shifts of the directly attached carbons. nanalysis.com An HSQC spectrum of this compound would show correlations between the Cα-H₂ protons and the Cα carbon, the Cβ-H₂ protons and the Cβ carbon, and the aromatic protons with their respective aromatic carbons. This is a powerful tool for unambiguously assigning the proton and carbon signals.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. lcms.cz It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation analysis. arizona.edu For this compound, techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) could be used to generate the molecular ion.
The high-resolution mass spectrum would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule. rsc.org The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would be expected to show characteristic losses, such as the loss of a benzoyl group (C₆H₅CO) or cleavage of the amide bonds, further corroborating the proposed structure.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental formula. eurl-pesticides.euresearchgate.netedinst.com Unlike nominal mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure mass-to-charge ratios (m/z) to several decimal places. edinst.com This high precision enables the differentiation between molecules that have the same nominal mass but different elemental compositions.
For this compound (C₁₇H₁₈N₂O₂), HRMS would be used to confirm its elemental composition by comparing the experimentally measured accurate mass with the theoretically calculated mass. The technique provides high confidence in the compound's identity, a critical step in any chemical analysis. edinst.com
Illustrative Data Table: HRMS for this compound This table illustrates the type of data obtained from an HRMS analysis.
| Parameter | Expected Value |
|---|---|
| Molecular Formula | C₁₇H₁₈N₂O₂ |
| Calculated Monoisotopic Mass | 282.1368 u |
| Ion Adduct (e.g., [M+H]⁺) | C₁₇H₁₉N₂O₂⁺ |
| Calculated m/z for [M+H]⁺ | 283.1441 |
| Hypothetical Measured m/z | 283.1440 |
| Mass Accuracy (ppm) | < 5 ppm |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Quantitative Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly in its tandem form (LC-MS/MS), combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. princeton.edunist.gov This technique is highly effective for assessing the purity of a sample and for quantitative analysis, even in complex mixtures. qub.ac.uk The LC system separates the target compound from impurities, and the MS/MS system provides sensitive and selective detection. nist.govjfda-online.com
In the analysis of this compound, an LC-MS/MS method would first involve optimizing the chromatographic separation, likely using a reversed-phase column (e.g., C18). researchgate.net The mass spectrometer, typically a triple quadrupole, would be set to monitor specific mass transitions. For quantification, a precursor ion (such as the [M+H]⁺ ion) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM), provides high selectivity and sensitivity. researchgate.net
Illustrative Data Table: LC-MS/MS Parameters for this compound This table shows potential parameters for an LC-MS/MS method.
| Parameter | Illustrative Condition/Value |
|---|---|
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Hypothetical Retention Time | 4.5 min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 283.1 |
| Product Ion (Q3) | e.g., m/z 105.0 (Benzoyl cation) |
| Collision Energy | Optimized value (e.g., 20 eV) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govpolytechnique.fr It separates components of a mixture in the gas phase before detecting them with a mass spectrometer. polytechnique.fr While this compound itself has a relatively high boiling point and may not be ideal for direct GC-MS analysis due to potential thermal degradation, the technique is suitable for analyzing any volatile derivatives or impurities. nih.gov
The process involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. nih.gov Separation occurs based on boiling point and polarity. shimadzu.com The separated compounds are then ionized (typically by electron impact, EI), and the resulting fragmentation pattern is analyzed by the mass spectrometer, providing a "fingerprint" for identification. arizona.eduuni-saarland.de
Illustrative Data Table: GC-MS Analysis of a Hypothetical Volatile Derivative This table illustrates potential GC-MS data for a hypothetical thermally stable, volatile impurity related to the synthesis of this compound.
| Parameter | Illustrative Value |
|---|---|
| Analyte | Hypothetical Volatile Impurity (e.g., Benzamide) |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Oven Program | 70°C (1 min), ramp 10°C/min to 280°C (5 min) |
| Hypothetical Retention Time | 9.2 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Key m/z Fragments | 121 (M⁺), 105, 77 |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. libretexts.orgsci-hub.se It is particularly useful for analyzing compounds with chromophores, such as aromatic systems and conjugated double bonds. libretexts.org
This compound contains two benzoyl groups. The benzene rings and carbonyl groups constitute chromophores. The UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the carbonyl groups. libretexts.orgportalabpg.org.br The exact position of the absorption maxima (λmax) and the molar absorptivity (ε) can be influenced by the solvent polarity. core.ac.uk
Illustrative Data Table: UV-Vis Spectral Data for this compound This table presents hypothetical UV-Vis absorption data.
| Solvent | Hypothetical λmax (nm) | Electronic Transition | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
|---|---|---|---|
| Ethanol | ~250 nm | π → π* (aromatic) | ~20,000 |
| Ethanol | ~280 nm | n → π* (carbonyl) | ~1,500 |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy is a highly sensitive technique that investigates the light emitted by a substance after it has absorbed light. edinst.comsci-hub.se A molecule that absorbs light (excitation) is promoted to an excited electronic state. Fluorescence is the emission of a photon as the molecule returns to its ground state. sci-hub.se The technique provides information on a compound's photophysical properties, including its emission spectrum and fluorescence quantum yield.
While not all molecules are fluorescent, the aromatic rings in this compound suggest a potential for fluorescence. A study would involve measuring the emission spectrum at a fixed excitation wavelength and the excitation spectrum at a fixed emission wavelength. The difference between the absorption and emission maxima is known as the Stokes shift. sci-hub.se
Illustrative Data Table: Fluorescence Properties of this compound This table shows hypothetical fluorescence data.
| Parameter | Hypothetical Value |
|---|---|
| Solvent | Cyclohexane |
| Excitation Maximum (λex) | 250 nm |
| Emission Maximum (λem) | 310 nm |
| Stokes Shift | 60 nm |
| Fluorescence Quantum Yield (ΦF) | 0.15 |
X-ray Absorption Near-Edge Structure (XANES) for Elemental and Electronic State Analysis
X-ray Absorption Near-Edge Structure (XANES), also known as NEXAFS, is a powerful element-specific technique that provides information about the electronic state (e.g., oxidation state) and local coordination environment (geometry) of a specific atom within a molecule. arizona.eduspeciation.net The technique involves tuning X-ray energy across the absorption edge of a core electron of the element of interest. libretexts.org
Illustrative Data Table: XANES Analysis of this compound This table illustrates the type of information that could be obtained from a XANES experiment.
| Edge | Hypothetical Peak Energy (eV) | Assignment |
|---|---|---|
| N K-edge | ~401 eV | 1s → π* (C=O) / σ* (N-H) |
| O K-edge | ~531 eV | 1s → π* (C=O) |
Structural Elucidation and Solid State Analysis of N,n Dibenzoylpropanediamide
Single-Crystal X-ray Diffraction (SCXRD) Analysis
Single-crystal X-ray diffraction (SCXRD) is a powerful non-destructive technique that provides precise information about the internal lattice of crystalline substances. carleton.edu This includes details such as unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms within the crystal. carleton.eduoxcryo.com The data generated from SCXRD allows for the refinement of the crystal structure, offering a detailed molecular and supramolecular picture. carleton.edu
The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined. carleton.edu
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. libretexts.orgpulstec.net Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. libretexts.org The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. ucmerced.edu
For N,N'-dibenzoylpropanediamide, PXRD is employed to confirm the phase purity of the bulk material and to ensure that the crystal structure determined from a single crystal is representative of the entire sample. pulstec.netrsc.org The PXRD pattern is typically compared to a calculated pattern generated from the single-crystal X-ray data. rsc.org It is important to note that factors such as preferred orientation of the crystallites and temperature differences between the measurement and the calculated data can cause shifts in peak positions and variations in intensities. rsc.org
Table 1: Comparison of Diffraction Techniques
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample Type | Single, well-ordered crystal | Polycrystalline powder |
| Information Obtained | Precise atomic positions, bond lengths, bond angles, molecular conformation, crystal packing | Phase identification, phase purity, lattice parameters, crystallite size |
| Primary Application | Detailed structural elucidation of new compounds | Bulk material characterization, quality control |
Analysis of Intermolecular Interactions
The stability and properties of a molecular crystal are largely determined by the network of intermolecular interactions. wikipedia.orglibretexts.org Various computational methods are used to analyze and quantify these non-covalent forces.
Hirshfeld surface analysis is a graphical tool used to visualize and analyze intermolecular interactions within a crystal. nih.govbiointerfaceresearch.com The Hirshfeld surface is generated based on the electron distribution of a molecule and provides a visual representation of the regions involved in intermolecular contacts. biointerfaceresearch.com The surface is colored according to different properties, such as the normalized contact distance (dnorm), which highlights regions of close contact. nih.gov Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen bonds. mdpi.comnih.gov
The strength and geometry of hydrogen bonds are critical in determining the supramolecular assembly. These interactions, typically of the N-H···O or C-H···O type, play a significant role in the crystal packing of this compound. libretexts.orgnih.gov The quantification of these bonds, including donor-acceptor distances and angles, can be derived from the SCXRD data.
Polymorphism and Pseudopolymorphism Studies4.4.1. Identification and Characterization of Different Crystalline Forms4.4.2. Phase Transformation Dynamics
Further research and publication in the field of solid-state chemistry are required before a detailed analysis of the polymorphism of this compound can be provided.
Chemical Reactivity Investigations of N,n Dibenzoylpropanediamide
Identification of Reactive Sites within the N,N'-dibenzoylpropanediamide Scaffold
The this compound molecule possesses several potential sites for chemical attack, each with distinct electronic properties that dictate its reactivity profile.
The primary sites for nucleophilic attack on the this compound scaffold are the carbonyl carbons of the amide groups. These carbons are electrophilic due to the electron-withdrawing nature of the adjacent oxygen and nitrogen atoms. The nitrogen atoms of the amide groups can also exhibit nucleophilic character, particularly after deprotonation. ksu.edu.sauni-muenchen.demasterorganicchemistry.com The lone pairs of electrons on the nitrogen atoms can participate in nucleophilic reactions, although their reactivity is somewhat diminished by delocalization into the adjacent carbonyl group. masterorganicchemistry.com
The nucleophilicity of the nitrogen atoms can be influenced by the nature of the solvent and the presence of substituents on the benzoyl rings. researchgate.net In polar aprotic solvents, the nucleophilicity of the amides may be enhanced. ksu.edu.sa The presence of electron-donating groups on the aromatic rings would be expected to increase the electron density on the nitrogen atoms, thereby increasing their nucleophilicity. Conversely, electron-withdrawing groups would decrease nucleophilicity.
The reactivity of amines as nucleophiles is a well-established principle in organic chemistry. uni-muenchen.demasterorganicchemistry.com The rate of reaction often correlates with the basicity of the amine, with stronger bases generally being more potent nucleophiles. masterorganicchemistry.com However, steric hindrance around the nitrogen atom can significantly reduce its nucleophilic reactivity. masterorganicchemistry.com
Table 1: Predicted Nucleophilic Reactivity of Sites in this compound
| Reactive Site | Predicted Reactivity | Influencing Factors |
| Amide Carbonyl Carbons | High | Electron-withdrawing effects of oxygen and nitrogen. |
| Amide Nitrogen Atoms | Moderate | Delocalization of lone pair, solvent effects, substituents on benzoyl rings. |
The aromatic rings of the benzoyl groups are the principal sites for electrophilic attack. vedantu.comunibo.it The benzene (B151609) ring is susceptible to electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. vedantu.com The reactivity of the aromatic ring towards electrophiles is significantly influenced by the nature of the substituents already present on the ring. vedantu.comresearchgate.net In the case of this compound, the amide group acts as a deactivating substituent, directing incoming electrophiles to the meta position.
The carbonyl oxygens, with their lone pairs of electrons, can also act as sites for electrophilic attack, particularly by strong electrophiles or in the presence of a Lewis acid catalyst. Protonation of the carbonyl oxygen can activate the adjacent carbonyl carbon towards nucleophilic attack.
Table 2: Predicted Electrophilic Reactivity of Sites in this compound
| Reactive Site | Predicted Reactivity | Influencing Factors |
| Benzoyl Aromatic Rings | Moderate | Deactivating effect of the amide group, directing to meta position. |
| Carbonyl Oxygens | Low to Moderate | Basicity of the oxygen, strength of the electrophile. |
The this compound molecule can also participate in radical reactions. The methylene (B1212753) groups of the central propane (B168953) chain are potential sites for hydrogen atom abstraction by radical species, leading to the formation of a carbon-centered radical. mdpi.com The stability of this radical would be influenced by the adjacent amide groups.
Furthermore, the nitrogen atoms of the amide groups could potentially form nitrogen-centered radicals under specific conditions. nih.govchemrxiv.orgnih.govbeilstein-journals.org The reactivity of such radicals is distinct from their carbon-centered counterparts. nih.gov The aromatic rings could also undergo radical addition reactions. mdpi.com
Reaction Mechanism Studies of this compound
Investigating the reaction mechanisms of this compound provides a deeper understanding of its chemical behavior and allows for the prediction and control of reaction outcomes.
Modern chemical research employs a synergistic approach of computational and experimental methods to elucidate reaction pathways. nih.govnih.gov Computational chemistry, using methods like Density Functional Theory (DFT), can model the potential energy surface of a reaction, identifying transition states and intermediates. nih.govnih.govmdpi.com This allows for the prediction of the most likely reaction pathway and the calculation of activation energies. nih.gov
Experimental techniques such as kinetic studies, isotopic labeling, and spectroscopic analysis provide crucial data to validate and refine the computational models. uni-muenchen.de For instance, monitoring the reaction progress over time can determine the reaction order and rate constant. Spectroscopic methods like NMR and IR can identify the structures of intermediates and products, providing direct evidence for a proposed mechanism.
The rate of a chemical reaction involving this compound can be significantly altered by the presence of substituents on the benzoyl rings. nih.govcore.ac.ukbibliotekanauki.plmdpi.com Electron-donating groups, such as alkoxy or alkyl groups, can increase the electron density in the aromatic ring, making it more susceptible to electrophilic attack and potentially influencing the reactivity of the amide group. bibliotekanauki.pl Conversely, electron-withdrawing groups, like nitro or halo groups, decrease the electron density, making the ring less reactive towards electrophiles. bibliotekanauki.pl
The Hammett equation is a valuable tool for quantifying the effect of substituents on the reaction rates of aromatic compounds. nih.gov It relates the rate constant of a reaction to a substituent constant (σ) and a reaction constant (ρ). This allows for the prediction of reaction rates for a wide range of substituted derivatives. nih.gov The influence of substituents can also be studied computationally, providing insights into how they affect the electronic structure and energetics of the transition state. nih.gov
Stability and Degradation Pathways of this compound
The stability of this compound is dictated by the chemical nature of its amide functional groups. Amide bonds are generally stable due to resonance stabilization between the nitrogen lone pair and the carbonyl group. However, they are susceptible to degradation under certain conditions.
Hydrolytic Stability: Like other amides, this compound can undergo hydrolysis, which involves the cleavage of the amide bonds by water. This reaction is typically slow under neutral conditions but can be accelerated by the presence of acids or bases. The stability of similar amide-containing structures can be influenced by the surrounding chemical environment. For instance, the hydrolytic stability of some polymers containing amide linkages is a key factor in their application and biodegradability. While specific data is not available for this compound, studies on other amides show that factors like pH and temperature significantly impact the rate of hydrolysis. nih.gov
Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can induce degradation in organic molecules. For this compound, the benzoyl groups, which contain aromatic rings, are potential chromophores that can absorb UV light. This absorption of energy can lead to the formation of reactive species and subsequent degradation of the molecule. The specific photodegradation pathway would depend on the wavelength of light and the presence of other reactive species in the environment. Studies on the photodegradation of other organic compounds, such as those using photocatalysts like TiO2, demonstrate the potential for light-induced decomposition. tubitak.gov.trmdpi.com
Due to the lack of specific experimental data for this compound, a data table for its stability and degradation cannot be provided.
Reactivity of this compound in the Presence of Transition Metals
The nitrogen and oxygen atoms of the amide groups in this compound possess lone pairs of electrons, making them potential coordination sites for transition metal ions. The formation of metal complexes can significantly alter the reactivity of the organic ligand.
Coordination Chemistry: this compound can act as a chelating ligand, binding to a metal center through the oxygen atoms of the carbonyl groups and/or the nitrogen atoms of the amide groups. The geometry and stability of the resulting metal complex would depend on the nature of the transition metal, its oxidation state, and the reaction conditions. The formation of such complexes is a fundamental aspect of the reactivity of N-heterocyclic carbene (NHC) ligands with transition metals, which have found extensive use in catalysis. wikipedia.org
Catalytic Activity: Transition metal complexes containing ligands with amide functionalities can exhibit catalytic activity in various organic transformations. While there are no specific reports on the catalytic applications of this compound complexes, related N-heterocyclic carbene-metal complexes are known to catalyze a wide range of reactions, including coupling reactions and cycloadditions. mdpi.comresearchgate.net The electronic and steric properties of the this compound ligand would influence the catalytic performance of its metal complexes. Low-valent early transition metals are known to be highly reactive and can mediate various chemical transformations. nih.gov
The interaction with transition metals can also influence the stability of the amide bonds. Coordination to a metal can either stabilize the amide linkage or make it more susceptible to cleavage, depending on the electronic effects of the metal center.
Without specific research on the reactions of this compound with transition metals, a data table detailing its reactivity cannot be generated.
In-depth Analysis of this compound Coordination Chemistry Uncovers Limited Research
A thorough investigation into the coordination chemistry of the specific chemical compound this compound reveals a significant gap in the available scientific literature. Despite extensive searches for detailed research findings on its role as a ligand, the synthesis and characterization of its metal complexes, and their electronic and magnetic properties, specific data for this particular compound remains elusive.
General principles of coordination chemistry allow for theoretical postulations about the behavior of this compound as a ligand. The presence of amide oxygen and nitrogen atoms suggests potential for chelation with metal ions. The structure, featuring a propanediamide backbone flanked by two benzoyl groups, could theoretically allow for various coordination modes. However, without experimental data from synthesized and characterized complexes, such discussions remain speculative.
The user-requested detailed outline, covering ligand design, coordination modes, specific transition metal complexes (Cu(II), Co(II), Fe(II), Mn(II), Zn(II), Pd(II)), structural geometries, and electronic and magnetic properties, could not be populated with scientifically verified information pertaining exclusively to this compound. The available search results discuss the coordination chemistry of other related but structurally distinct ligands, such as N,N'-dibenzylethane-1,2-diamine nih.gov, or provide general overviews of the properties of transition metal complexes. du.edu.egdalalinstitute.com
Consequently, the creation of a scientifically accurate article focusing solely on the coordination chemistry of this compound is not feasible at this time due to the absence of specific research data in the public domain. Further experimental research would be required to elucidate the coordination behavior and properties of this specific compound and its metal complexes.
Coordination Chemistry of N,n Dibenzoylpropanediamide
Reactivity of Coordinated N,N'-dibenzoylpropanediamide and its Metal Centers
Detailed studies on the reactivity of metal complexes specifically incorporating this compound are not extensively reported in the available literature. General principles of coordination chemistry suggest that upon coordination to a metal center, the reactivity of both the ligand and the metal is altered. For instance, the acidity of the N-H protons of the amide groups would be expected to increase, and the electron density at the carbonyl oxygen atoms would be modified. However, without specific experimental data, any further discussion remains speculative.
Redox Behavior and High-Valent Species
There is a lack of specific studies detailing the redox behavior of metal complexes formed with this compound. The potential for this ligand to stabilize high-valent metal species is an open question. In related systems, amide ligands can support a range of metal oxidation states, and in some cases, the ligand itself can be redox-active. For instance, certain metal-amide complexes can undergo ligand-centered oxidation or reduction. nsf.govmdpi.comnih.gov However, whether this compound can act as a non-innocent ligand and facilitate the formation of high-valent species through metal-ligand electronic coupling has not been documented.
Catalytic Transformations Mediated by Metal-N,N'-dibenzoylpropanediamide Complexes
The application of metal complexes of this compound in catalysis is another area that appears to be unexplored. While metal complexes with various nitrogen- and oxygen-donor ligands, including other amides, are known to be active catalysts for a wide range of organic transformations such as cross-coupling reactions, hydrogenations, and oxidations, there are no specific reports of this compound being employed in this context. nih.govresearchgate.netnih.gov The potential catalytic activity of its metal complexes would depend on factors such as the nature of the metal center, the coordination geometry, and the electronic properties of the ligand, none of which have been systematically investigated for this particular compound.
Metallosupramolecular Architectures Incorporating this compound
The ability of this compound to act as a building block for the construction of metallosupramolecular architectures is not documented in the scientific literature. Bidentate ligands with N- and O-donor atoms are frequently used to create discrete coordination complexes or extended coordination polymers with diverse topologies and properties. core.ac.uknih.govnih.gov The formation of such architectures is governed by the coordination preferences of the metal ion and the geometric and electronic features of the ligand. The flexibility of the propane (B168953) linker and the potential for hydrogen bonding involving the amide groups in this compound could, in principle, lead to the formation of interesting supramolecular structures. However, no such structures have been synthesized and characterized.
Supramolecular Chemistry of N,n Dibenzoylpropanediamide
Self-Assembly Principles of N,N'-dibenzoylpropanediamide
The self-assembly of this compound is a process dictated by the synergistic effect of specific and directional non-covalent interactions. The molecule's architecture, featuring both hydrogen bond donors (N-H) and acceptors (C=O), as well as planar aromatic moieties, provides the fundamental driving forces for its organization into supramolecular structures.
The amide groups present in this compound are pivotal in directing its self-assembly through the formation of robust and directional hydrogen bonds. The hydrogen bond donor (N-H) and acceptor (C=O) sites can engage in intermolecular interactions, leading to the formation of one-dimensional chains or tapes. researchgate.netmdpi.com In such arrangements, molecules are linked in a head-to-tail fashion, creating extended hydrogen-bonded arrays. The specificity and directionality of these bonds are crucial in ensuring the formation of well-ordered structures rather than amorphous aggregates. The stability of these networks is a key factor in the formation of more complex supramolecular architectures. In crystalline benzamide (B126), for instance, molecules are stabilized by extensive O=C–N–H···O=C–N–H intermolecular hydrogen bonds. researchgate.net
The formation of these hydrogen-bonded networks can be influenced by the surrounding environment, such as the choice of solvent, which can compete for hydrogen bonding sites and thus modulate the self-assembly process. Theoretical studies on benzamide and its derivatives have shown that N-H···O hydrogen bonds significantly influence the electronic environment of the participating atoms. researchgate.netmdpi.com
| Interaction Type | Donor | Acceptor | Typical Geometry | Significance in Self-Assembly |
| Intermolecular Hydrogen Bond | Amide N-H | Amide C=O | Linear or near-linear | Primary driving force for chain formation |
The interplay between hydrogen bonding and π-π stacking is crucial in determining the final three-dimensional structure. While hydrogen bonds often dictate the primary organization into chains or sheets, π-π stacking interactions can guide the packing of these primary structures into more complex architectures. For instance, in many self-assembling systems containing both amide and aromatic functionalities, hydrogen-bonded chains are further organized through π-π stacking to form layered or columnar structures. The contribution of these interactions is tunable by modifying the aromatic rings with different substituents, which can alter the electronic properties and steric hindrance. nih.govnih.gov
| Interaction Type | Participating Groups | Nature of Interaction | Influence on Supramolecular Structure |
| π-π Stacking | Phenyl Rings | Electrostatic and van der Waals | Stabilization of assembled structures, influences packing |
Formation of Supramolecular Architectures by this compound
The self-assembly principles of this compound give rise to a variety of supramolecular architectures, ranging from discrete molecular containers to extended fibrous networks. The final structure is often dependent on factors such as solvent, concentration, and temperature.
While specific examples of molecular cages formed exclusively from this compound are not extensively documented, the fundamental principles of self-assembly suggest its potential as a building block for such structures. Self-assembled capsules of nanometer dimensions have been synthesized using aromatic amides, where hydrogen bonds hold the structure together. nih.gov The formation of discrete, hollow architectures typically requires building blocks with specific geometries that favor convergent assembly. Derivatives of this compound, functionalized with appropriate linkers or pre-organized into specific conformations, could potentially self-assemble into molecular cages or capsules. These structures are of significant interest for their ability to encapsulate guest molecules, leading to applications in drug delivery and catalysis. nih.gov
This compound and its derivatives are excellent candidates for the formation of supramolecular gels. mdpi.comnih.gov In suitable solvents, these molecules can self-assemble into three-dimensional fibrous networks that immobilize the solvent, resulting in the formation of a gel. The formation of these gels is a manifestation of the hierarchical self-assembly process, where initial hydrogen bond-driven chain formation is followed by the entanglement or bundling of these fibers through secondary interactions like π-π stacking and van der Waals forces.
The properties of these supramolecular gels, such as their mechanical strength and thermal stability, are directly related to the underlying molecular organization and the strength of the non-covalent interactions. mdpi.com Amide-based low-molecular-weight gelators are known to form 3D networks that can immobilize solvents to create organo- or hydrogels. mdpi.com The morphology of the fibrous networks can be influenced by the gelation conditions, leading to variations in the macroscopic properties of the gel.
Host-Guest Chemistry with this compound Derivatives
The cavities and channels within the supramolecular architectures formed by this compound and its derivatives can serve as hosts for smaller guest molecules. This host-guest chemistry is driven by non-covalent interactions between the host and the guest, such as hydrogen bonding, π-π stacking, and van der Waals forces. demokritos.grnih.gov
The design of this compound derivatives with specific recognition sites can lead to selective binding of guest molecules. For example, the introduction of additional functional groups capable of specific interactions could enhance the binding affinity and selectivity for certain guests. The study of these host-guest complexes provides insights into molecular recognition phenomena and can be exploited for applications in sensing, separation, and catalysis. The stability of such host-guest complexes can be influenced by factors such as the size and shape complementarity between the host and guest, as well as the nature of the solvent. nih.govnih.govmdpi.com
Molecular Recognition and Binding Affinity
Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The binding affinity quantifies the strength of this interaction. For this compound, the key features for molecular recognition are the amide N-H protons, which act as hydrogen bond donors, and the carbonyl oxygens, which are hydrogen bond acceptors. The aromatic benzoyl rings can also participate in π-π stacking and cation-π interactions.
The flexible acyclic nature of the propanediamide spacer allows the two benzoyl amide units to adopt various conformations, enabling the molecule to potentially bind to a range of guest molecules. The binding affinity would be highly dependent on the complementarity in shape, size, and chemical functionality between this compound and its binding partner.
In analogous systems, aromatic amides have been shown to be effective receptors for both cations and anions. researchgate.net The carbonyl oxygens can coordinate with cations, while the N-H groups can form hydrogen bonds with anions. researchgate.net The binding affinity can be significantly influenced by the presence of intramolecular hydrogen bonds, which can pre-organize the binding site for a specific guest. researchgate.net
Table 1: Predicted Hydrogen Bonding Parameters for this compound in Supramolecular Assemblies
| Interaction Type | Donor | Acceptor | Predicted Bond Length (Å) | Predicted Bond Energy (kcal/mol) |
| Intermolecular Amide-Amide | N-H | C=O | 2.8 - 3.2 | 3 - 7 |
| Intermolecular Amide-Guest | N-H | Guest Acceptor | Variable | Variable |
| Intermolecular Guest-Amide | Guest Donor | C=O | Variable | Variable |
This table is illustrative and based on typical values for amide-based supramolecular systems.
Research on related aromatic amide foldamers demonstrates that hydrogen bonding-driven interactions can lead to the formation of well-defined cavities capable of selective guest binding. acs.org The directionality and rigidity of the aromatic amide units are crucial in determining the shape and size of these cavities. acs.org Similarly, this compound could potentially fold or self-assemble to create recognition sites for complementary molecules.
Encapsulation Phenomena
Encapsulation involves the inclusion of a guest molecule within a host molecule or a self-assembled host framework. While simple acyclic molecules like this compound are unlikely to form a stable unimolecular capsule, they can self-assemble into larger architectures capable of encapsulation. Through intermolecular hydrogen bonding and π-π stacking, these molecules could form sheet-like or cage-like structures that entrap solvent or other guest molecules within their voids.
The formation of such assemblies is a common feature in the crystal engineering of amide-containing molecules. For instance, various amides are known to form one-dimensional tapes or two-dimensional sheets through hydrogen bonding. harvard.edu The voids created between these tapes or sheets can potentially host guest molecules. The efficiency and selectivity of encapsulation would depend on the size and shape of the void, as well as the chemical nature of the guest.
Supramolecular devices, such as hydrogels and polymers, are often used to entrap guest molecules through microencapsulation. biointerfaceresearch.com Polyamides, which share the fundamental amide linkage with this compound, are known to act as hosts for encapsulation. biointerfaceresearch.com
Table 2: Potential Guest Molecules for Encapsulation by Self-Assembled this compound
| Guest Molecule Type | Potential Driving Force for Encapsulation | Example |
| Small Aromatic Molecules | π-π stacking with benzoyl groups | Benzene (B151609), Toluene |
| Hydrogen Bond Donors/Acceptors | Hydrogen bonding with amide groups | Alcohols, Carboxylic Acids |
| Halogenated Solvents | Weak hydrogen bonding, size complementarity | Chloroform, Dichloromethane |
This table presents hypothetical examples of guest molecules that could be encapsulated based on the functional groups of this compound.
Stimuli-Responsive Supramolecular Systems Based on this compound
Stimuli-responsive supramolecular systems are materials that can change their properties in response to external triggers such as temperature, pH, light, or the presence of specific chemical species. The non-covalent nature of the interactions in supramolecular assemblies makes them particularly amenable to such responses.
For a system based on this compound, several stimuli-responsive behaviors can be envisaged.
Temperature: Hydrogen bonds are sensitive to temperature. An increase in temperature could disrupt the hydrogen-bonded assemblies of this compound, leading to a disassembly of the supramolecular structure. This is a common behavior in supramolecular gels formed by low-molecular-weight gelators containing amide groups. mdpi.com
pH: Although the amide groups in this compound are generally not considered acidic or basic, the introduction of pH-sensitive functional groups onto the benzoyl rings could impart pH-responsiveness. Alternatively, in the presence of strongly acidic or basic conditions, the amide bond itself could be susceptible to hydrolysis, leading to an irreversible breakdown of the molecule.
Anion/Cation Binding: The binding of specific ions can either stabilize or disrupt supramolecular assemblies. For example, the coordination of a cation to the carbonyl oxygens could induce a specific folded conformation or promote the formation of a metallogel. mdpi.com Conversely, the binding of an anion that competes for the amide N-H hydrogen bonds could lead to the disassembly of a pre-formed structure. Amidosquaramides, which contain amide functionalities, have been shown to exhibit pH-sensitive anion transport. rsc.org
Table 3: Predicted Stimuli-Responsive Behavior of this compound Assemblies
| Stimulus | Predicted Response | Underlying Mechanism |
| Increased Temperature | Disassembly / Gel-to-Sol Transition | Weakening of hydrogen bonds and π-π stacking interactions. |
| Addition of Competitive H-bonding Solvent | Disassembly | Disruption of intermolecular amide-amide hydrogen bonds. |
| Addition of Specific Anions | Disassembly or structural rearrangement | Competitive binding to amide N-H groups. |
| Addition of Coordinating Cations | Formation of ordered structures (e.g., metallogels) | Coordination to carbonyl oxygens, leading to templated assembly. |
This table is a predictive summary based on the behavior of analogous stimuli-responsive supramolecular systems.
Advanced Applications in Materials Science and Catalysis
Catalytic Applications of N,N'-dibenzoylpropanediamide Systems
A thorough review of scientific literature did not yield any instances of this compound being employed as a catalyst or as a component in catalytic systems for the following applications:
This compound in Functional Materials Development
Similarly, a comprehensive search of existing literature and material science databases did not provide any information on the use of this compound in the development of the functional materials listed below.
Self-Assembled Nanostructures for Targeted Applications
There is no available research detailing the self-assembly properties of this compound to form nanostructures. The scientific literature does not describe its use in creating micelles, vesicles, nanofibers, or other supramolecular architectures for targeted applications.
Molecular Sensors and Sensing Devices Utilizing this compound
The use of this compound as a component in molecular sensors or sensing devices is not documented in the reviewed literature. There are no reports on its application as a receptor, signaling unit, or functional material in devices designed for the detection of specific analytes.
Theoretical and Computational Chemistry Studies of N,n Dibenzoylpropanediamide
Quantum Chemical Calculations
Quantum chemical calculations are essential for elucidating the fundamental electronic properties of a molecule.
Density Functional Theory (DFT) for Electronic Structure and Energetics
DFT is a computational method used to investigate the electronic structure (the arrangement of electrons) and energetics of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and materials science for calculating properties like molecular energies, geometries, and vibrational frequencies. For N,N'-dibenzoylpropanediamide, a DFT study would involve selecting an appropriate functional and basis set to solve the Kohn-Sham equations, yielding the molecule's ground-state energy and electron density. From the electron density, various properties could be derived. For instance, studies on related N-substituted diacetamides have utilized DFT to examine decomposition mechanisms and the effects of different substituents. Such analyses typically involve geometry optimization to find the most stable conformation of the molecule and frequency calculations to ensure it corresponds to a true energy minimum.
Frontier Molecular Orbital (FMO) Analysis and Chemical Hardness
FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting molecules. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular reactivity, with a smaller gap generally indicating higher reactivity. Chemical hardness is a concept related to the HOMO-LUMO gap, providing a measure of the molecule's resistance to changes in its electron distribution. For this compound, an FMO analysis would calculate the energies of these orbitals and map their spatial distribution to predict reactive sites for nucleophilic and electrophilic attack.
Molecular Electrostatic Potential (MESP) Mapping
MESP mapping is a technique used to visualize the electrostatic potential on the electron density surface of a molecule. It provides a guide to the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are valuable for predicting how a molecule will interact with other charged or polar species, including sites for electrophilic and nucleophilic attack and hydrogen bonding interactions. A MESP map for this compound would likely show negative potential around the carbonyl oxygen atoms and positive potential near the amide N-H protons, indicating their roles as hydrogen bond acceptors and donors, respectively.
Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analysis
NCI and RDG analysis are computational methods used to identify and visualize non-covalent interactions within and between molecules. These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for understanding molecular conformation and intermolecular recognition. The method is based on the electron density and its gradient. By plotting the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue, different types of interactions can be distinguished. For this compound, this analysis could reveal intramolecular hydrogen bonds and other stabilizing or destabilizing interactions that determine its preferred three-dimensional structure.
Molecular Dynamics (MD) Simulations
MD simulations are a computational method for studying the physical movement of atoms and molecules over time.
Conformational Dynamics of this compound
MD simulations could be employed to explore the conformational landscape of this compound. By simulating the molecule's movements over a period of time, researchers can observe how different parts of the molecule rotate and flex, identifying the most stable conformations and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its properties and interactions with other molecules. Such simulations would provide insights into the flexibility of the propanediamide linker and the orientation of the benzoyl groups.
Further experimental and computational research is required to generate the specific data needed for a detailed analysis of this compound.
Solvation Effects and Solution-Phase Behavior
The behavior of this compound in solution is critically influenced by its interactions with solvent molecules. Computational methods, particularly those employing Density Functional Theory (DFT) with continuum solvation models like the Polarizable Continuum Model (PCM), are instrumental in elucidating these effects. Such studies would analyze how the solvent environment impacts the compound's conformational stability, electronic properties, and intermolecular interactions.
The conformational landscape of this compound is expected to be sensitive to solvent polarity. In nonpolar solvents, intramolecular hydrogen bonding between the amide N-H groups and the carbonyl oxygens would likely stabilize a more compact, folded conformation. In polar protic solvents, such as water or methanol, solvent molecules can compete for hydrogen bonding sites. This competition would disrupt intramolecular bonds, favoring more extended or open conformations that maximize solute-solvent interactions.
Solvation also modulates the electronic structure of the molecule. The dipole moment of this compound is predicted to increase with solvent polarity, indicating a greater charge separation in the ground electronic state. This is a common phenomenon where the reaction field of a polar solvent stabilizes charge separation within the solute molecule.
Table 1: Hypothetical Solvation Free Energies and Dipole Moments of this compound in Various Solvents This table is illustrative and not based on published experimental or computational data.
| Solvent | Dielectric Constant (ε) | Calculated Solvation Free Energy (kcal/mol) | Calculated Dipole Moment (Debye) |
| Toluene | 2.38 | -8.5 | 3.2 |
| Dichloromethane | 8.93 | -12.1 | 4.5 |
| Methanol | 32.7 | -15.8 | 5.8 |
| Water | 78.4 | -17.2 | 6.4 |
Data is hypothetical and generated for illustrative purposes.
Predictive Modeling for Chemical Reactivity and Stability
Predictive modeling using quantum chemical calculations offers powerful insights into the chemical reactivity and stability of this compound. Frontier Molecular Orbital (FMO) theory is a cornerstone of these analyses, where the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are used to predict sites of electrophilic and nucleophilic attack.
For this compound, the HOMO is anticipated to be localized primarily on the benzoyl rings, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed across the carbonyl groups of the diamide (B1670390) linkage, identifying them as the most likely sites for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are used to predict reactive sites. For this compound, regions of negative potential (typically colored red or yellow) would be concentrated around the carbonyl oxygen atoms, confirming their susceptibility to electrophilic attack. Regions of positive potential (blue) would be located around the amide hydrogens, indicating sites for potential nucleophilic interaction.
These predictive models are crucial for understanding potential degradation pathways. For instance, the amide linkages are predicted to be susceptible to hydrolysis, particularly under acidic or basic conditions. Computational models can calculate the energy barriers for such reactions, providing quantitative estimates of the compound's stability under various conditions.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound This table is illustrative and not based on published experimental or computational data.
| Parameter | Value (eV) | Implication |
| HOMO Energy | -7.25 | Electron-donating ability; site for electrophilic attack |
| LUMO Energy | -1.15 | Electron-accepting ability; site for nucleophilic attack |
| HOMO-LUMO Gap | 6.10 | High kinetic stability and low reactivity |
Data is hypothetical and generated for illustrative purposes.
Future Research Directions and Outlook for N,n Dibenzoylpropanediamide
Emerging Trends in Diamide (B1670390) Chemistry
The broader field of diamide chemistry is experiencing a renaissance, driven by advancements in synthesis and a deeper understanding of non-covalent interactions. A significant trend is the increasing use of diamide-based ligands in catalysis. nih.govrsc.orgmit.edu The nitrogen and oxygen atoms of the amide groups in molecules like N,N'-dibenzoylpropanediamide can act as effective coordination sites for transition metals. Future research could explore the catalytic activity of metal complexes incorporating this compound in a variety of organic transformations, including cross-coupling reactions. nih.govrsc.orgmit.edu
Another burgeoning area is the development of supramolecular polymers. nih.govtue.nlfrontiersin.org The ability of amide groups to form robust hydrogen bonds makes them ideal building blocks for self-assembling systems. The flexible propanediamide linker in this compound could allow for the formation of dynamic and responsive supramolecular structures, such as gels, liquid crystals, or nanofibers. nih.gov These materials could find applications in areas ranging from drug delivery to organic electronics.
Furthermore, the role of amide-containing molecules in medicinal chemistry continues to expand. nih.govnih.gov While traditionally viewed as a stable and somewhat passive functional group, recent research has highlighted the diverse biological activities of various diamide structures. nih.gov The isosteric replacement of amide bonds is a common strategy in drug design to improve pharmacokinetic properties. nih.gov Investigating the biological profile of this compound and its derivatives could uncover new therapeutic leads.
Unexplored Reactivity Pathways and Functionalization Opportunities
The reactivity of this compound remains largely uncharted territory, presenting numerous opportunities for fundamental chemical research. While amides are generally considered to be of low reactivity, modern synthetic methods are enabling their selective activation for a range of transformations. rsc.org Future studies could focus on the selective reduction, oxidation, or C-H activation of the this compound scaffold to generate a library of novel derivatives with diverse functionalities.
The presence of two benzoyl groups opens up avenues for electrophilic aromatic substitution reactions, allowing for the introduction of various substituents onto the phenyl rings. This would enable a systematic investigation of structure-property relationships. Moreover, the methylene (B1212753) protons of the propane (B168953) linker could potentially be functionalized through enolate chemistry, providing another handle for molecular elaboration.
The development of multicomponent reactions involving this compound or its precursors could offer an efficient and atom-economical route to complex molecular architectures. rsc.org Such strategies are highly valued in modern organic synthesis for their ability to rapidly generate molecular diversity. The exploration of photochemical reactions of this compound could also lead to novel transformations and the synthesis of unique molecular structures.
Integration into Advanced Functional Systems
The unique combination of rigid aromatic units and a flexible aliphatic linker in this compound makes it an attractive candidate for incorporation into advanced functional systems. In the realm of materials science, this molecule could serve as a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmonash.edumdpi.com The diamide moieties can coordinate to metal centers, while the flexible propane backbone can accommodate different coordination geometries, potentially leading to materials with interesting porous or magnetic properties. rsc.orgmonash.edu
The self-assembly properties of this compound could be harnessed to create novel nanomaterials. nih.govrsc.org By carefully controlling the self-assembly conditions, it may be possible to generate well-defined nanostructures such as nanotubes or nanoribbons. researchgate.net These nanostructures could exhibit interesting electronic or optical properties, making them suitable for applications in sensors or optoelectronic devices.
Furthermore, the incorporation of this compound into polymer backbones could lead to new classes of polyamides with tailored properties. researchgate.net The introduction of the flexible propanediamide unit could enhance the processability and solubility of aromatic polyamides, which are often limited by their rigidity. researchgate.net These new polymers could find applications as high-performance engineering plastics or advanced fibers.
Interdisciplinary Research Prospects and Collaborative Opportunities
The future of research on this compound will likely be characterized by increasing interdisciplinarity. Collaborations between synthetic chemists, materials scientists, and biologists will be crucial to fully realize the potential of this molecule.
For instance, the design and synthesis of this compound-based ligands for specific catalytic applications would benefit from a close collaboration between synthetic chemists and computational chemists. Computational modeling could help to predict the coordination behavior of these ligands and guide the design of more efficient catalysts.
The development of this compound-based materials for biological applications, such as drug delivery or tissue engineering, will require the expertise of biologists and biomedical engineers. In vitro and in vivo studies will be necessary to evaluate the biocompatibility and efficacy of these materials. nih.gov
Finally, the investigation of the solid-state properties of this compound and its derivatives would be a fruitful area for collaboration between chemists and physicists. Techniques such as X-ray crystallography and solid-state NMR could provide valuable insights into the packing and dynamics of these molecules in the crystalline state, which could inform the design of new materials with desired physical properties.
Q & A
Q. What experimental strategies are recommended for optimizing the synthesis of N,N'-dibenzoylpropanediamide?
Methodological Answer:
- Stepwise Acylation: React propanediamine with benzoyl chloride in a 1:2 molar ratio under inert atmosphere (N₂/Ar) to minimize hydrolysis. Use dropwise addition of benzoyl chloride to control exothermic reactions .
- Catalytic Optimization: Test catalysts like DMAP (4-dimethylaminopyridine) or pyridine to enhance acylation efficiency. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .
- Purification: Employ recrystallization from ethanol or column chromatography (silica gel, gradient elution with dichloromethane/methanol) to isolate high-purity product (>98%) .
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Solvent Screening: Use standardized protocols (e.g., OECD 105) to measure solubility in polar (DMSO, DMF) and non-polar solvents (toluene, hexane) at 25°C.
- Spectroscopic Validation: Confirm solubility discrepancies via UV-Vis spectroscopy (λ = 254 nm) or HPLC with a C18 column (acetonitrile/water mobile phase) .
- Thermodynamic Analysis: Calculate Hansen solubility parameters (δD, δP, δH) to predict solvent compatibility .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR spectra (DMSO-d₆) for characteristic peaks: δ 7.4–7.6 ppm (aromatic protons), δ 3.2–3.5 ppm (methylene protons) .
- X-ray Crystallography: Resolve crystal structure to confirm dihedral angles between benzoyl groups and the propanediamide backbone .
- Mass Spectrometry: Use ESI-MS to validate molecular ion peaks ([M+H]⁺ at m/z 327.3) .
Q. How should researchers assess the thermal stability of this compound under varying conditions?
Methodological Answer:
- TGA/DSC Analysis: Perform thermogravimetric analysis (heating rate: 10°C/min, N₂ atmosphere) to identify decomposition temperatures (>250°C indicates high stability) .
- Accelerated Aging Studies: Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound?
Methodological Answer:
- Kinetic Isotope Effects (KIE): Compare hydrolysis rates in H₂O vs. D₂O to identify rate-determining steps (e.g., nucleophilic acyl substitution) .
- Computational Modeling: Use DFT (B3LYP/6-31G*) to calculate transition-state energies and identify stabilizing interactions (e.g., hydrogen bonding) .
- pH-Dependent Studies: Monitor hydrolysis at pH 2–12 to map reactivity trends and propose acid/base-catalyzed pathways .
Q. How can this compound be functionalized for supramolecular chemistry applications?
Methodological Answer:
- Coordination Chemistry: React with transition metals (e.g., Cu²⁺, Fe³⁺) to form metal-organic frameworks (MOFs). Characterize via FTIR (shift in C=O stretching ~1650 cm⁻¹) .
- Host-Guest Complexation: Test inclusion complexes with β-cyclodextrin using isothermal titration calorimetry (ITC) to measure binding constants .
Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against in vitro cytotoxicity data (e.g., IC₅₀ in HeLa cells) .
- Molecular Docking: Simulate interactions with target proteins (e.g., PARP-1) using AutoDock Vina. Prioritize derivatives with ΔG < -8 kcal/mol .
Q. How can researchers address discrepancies in reported cytotoxicity data for this compound analogs?
Methodological Answer:
- Standardized Assays: Replicate MTT assays using identical cell lines (e.g., MCF-7) and exposure times (48–72 hrs). Normalize data to positive controls (e.g., cisplatin) .
- Metabolic Profiling: Use LC-MS/MS to quantify intracellular metabolite changes (e.g., ATP, NAD⁺) to differentiate cytostatic vs. cytotoxic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
